Cas no 1349709-00-7 (2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine)

2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine is a fluorinated amine derivative characterized by its chloro-phenyl and trifluorobutyl functional groups. This compound exhibits unique physicochemical properties due to the electron-withdrawing effects of the trifluoromethyl group and the aromatic chloro-substitution, which enhance its stability and reactivity in synthetic applications. It serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. The trifluoroalkyl moiety improves lipophilicity and metabolic resistance, making it valuable for structure-activity relationship studies. Its well-defined structure and high purity ensure reproducibility in organic synthesis and catalysis. Handling requires standard safety precautions for halogenated and fluorinated compounds.
2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine structure
1349709-00-7 structure
Product Name:2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine
CAS No:1349709-00-7
MF:C10H11ClF3N
MW:237.649252176285
CID:4591495
Update Time:2025-10-31

2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine
    • 2-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTAN-1-AMINE
    • Inchi: 1S/C10H11ClF3N/c11-9-3-1-7(2-4-9)8(6-15)5-10(12,13)14/h1-4,8H,5-6,15H2
    • InChI Key: MGTQWRSWRLZKOA-UHFFFAOYSA-N
    • SMILES: NCC(C1=CC=C(Cl)C=C1)CC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4

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Additional information on 2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine

2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine (CAS No: 1349709-00-7)

The compound 2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine, identified by the CAS number 1349709-00-7, is a significant molecule in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chlorophenyl group attached to a butylamine chain with three fluorine atoms at the terminal position. The presence of these fluorine atoms imparts distinctive electronic and steric properties to the molecule, making it a valuable compound for various applications.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery and development. The trifluoromethyl group in 2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine is known to enhance the lipophilicity and stability of the molecule, which are critical factors in drug design. This compound has been explored for its potential as a building block in synthesizing bioactive molecules with improved pharmacokinetic profiles.

The synthesis of 2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine involves a multi-step process that typically begins with the preparation of the chlorophenyl intermediate. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of transition metal catalysts has been reported to significantly improve the yield and purity of the final product.

In terms of applications, 2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine has shown promise in several areas. In medicinal chemistry, it has been utilized as a key intermediate in the synthesis of various pharmaceutical agents targeting different therapeutic areas such as oncology and neurodegenerative diseases. Its ability to act as a versatile nucleophile makes it an attractive candidate for forming amide bonds with carboxylic acids or esters.

Moreover, this compound has found applications in materials science as well. The trifluoromethyl group contributes to the molecule's ability to form stable polymer networks when incorporated into polymeric systems. Recent research has demonstrated its potential in developing advanced materials with enhanced thermal stability and mechanical properties.

The study of 2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine continues to be an active area of research due to its unique properties and wide-ranging applications. As new synthetic methods are developed and novel applications are discovered, this compound is expected to play an increasingly important role in both academic and industrial settings.

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